Engineering N3-Phenethyl Hydantoin Derivatives: A Comprehensive Guide to Synthesis, Structural Properties, and Pharmacological Profiling
Engineering N3-Phenethyl Hydantoin Derivatives: A Comprehensive Guide to Synthesis, Structural Properties, and Pharmacological Profiling
[https://pubs.acs.org/doi/10.1021/jo06
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Executive Summary
Hydantoins (imidazolidine-2,4-diones) are privileged, versatile scaffolds in medicinal chemistry, historically recognized for their anticonvulsant properties. However, targeted substitution at the N3 position with a phenethyl group (N3-phenethyl) fundamentally alters the physicochemical and pharmacological profile of the hydantoin core. This technical guide explores the structural rationale, advanced synthetic methodologies, and pharmacological profiling of N3-phenethyl hydantoin derivatives, providing actionable, self-validating protocols for drug development professionals.
Structural Chemistry & Causality in Design
The unsubstituted hydantoin ring provides a rigid hydrogen-bonding network, featuring two hydrogen bond acceptors (carbonyls) and one donor (N1 imide proton). Alkylating the N3 position specifically abolishes the acidic imide proton, preventing ionization at physiological pH and thereby increasing the overall lipophilicity (LogP) of the molecule.
The Rationale for the Phenethyl Moiety: Unlike rigid phenyl or short benzyl groups, the two-carbon ethyl linker in the phenethyl group provides critical rotational degrees of freedom. This flexibility allows the terminal aromatic ring to adopt optimal π−π stacking or cation- π interactions within the deep hydrophobic clefts of target proteins. In the design of targeted antiproliferative agents, the N3-phenethyl group acts as a lipophilic anchor. It mimics the hydrophobic tail of standard Epidermal Growth Factor Receptor (EGFR) inhibitors, securing the molecule within the ATP-binding pocket to block kinase activity ([1]). Furthermore, this enhanced lipophilicity is crucial for crossing the blood-brain barrier (BBB) when designing centrally acting anticonvulsants.
Synthetic Methodologies: Self-Validating Protocols
To ensure high yield, enantiomeric purity, and scalable workflows, modern synthetic routes have transitioned away from classical, low-yielding Bucherer-Bergs reactions toward microwave-assisted rearrangements ([2]) and solid-supported cyclizations ([3]).
Protocol A: Microwave-Assisted Synthesis of 3-Phenethyl-5,5-diphenylhydantoin
This method leverages the benzilic acid rearrangement of benzil in the presence of phenethylurea.
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Causality: Microwave irradiation ensures rapid, uniform heating, pushing the thermodynamically driven rearrangement and subsequent decarboxylation to completion in 15 minutes rather than 4 hours under classical reflux, drastically minimizing degradation byproducts.
Step-by-Step Workflow:
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Preparation: In a 10 mL microwave-safe quartz vial, combine benzil (1.0 mmol) and phenethylurea (1.2 mmol).
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Solvent & Base: Add 3 mL of absolute ethanol and 0.5 mL of 30% aqueous NaOH. Mechanistic note: The strong base is critical to initiate the nucleophilic attack on the benzil carbonyl, triggering the 1,2-phenyl shift.
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Irradiation: Seal the vial and subject it to microwave irradiation (150 W, 120 °C) for 15 minutes.
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Validation & Workup: Cool the mixture to room temperature. Slowly acidify with 1M HCl until pH 3 is reached. Self-Validating Step: The visible evolution of CO2 gas during acidification confirms successful decarboxylation and ring closure.
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Purification: Filter the resulting white precipitate and recrystallize from hot ethanol to yield pure 3-phenethyl-5,5-diphenylhydantoin.
Microwave-assisted synthesis pathway of 3-phenethyl-5,5-diphenylhydantoin.
Protocol B: Solid-Supported Cyclization of N-Boc Amino Acid Amides
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Causality: Utilizing polymer-supported triphenylphosphine ( PS−PPh3 ) and carbon tetrabromide ( CBr4 ) allows for a mild, Appel-type dehydration/cyclization. The solid support enables simple filtration of the phosphine oxide byproduct, preventing the notorious purification bottlenecks associated with standard PPh3 .
Step-by-Step Workflow:
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Activation: Dissolve the N-Boc-protected amino acid phenethylamide (1.0 mmol) in dry dichloromethane (DCM, 10 mL) under an argon atmosphere.
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Reagent Addition: Add CBr4 (1.5 mmol) and PS−PPh3 (2.0 mmol, loading 3 mmol/g).
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Reaction: Stir at room temperature for 12 hours. Self-Validating Step: Monitor the reaction progress via TLC (Hexane/EtOAc 7:3); the disappearance of the highly polar amide spot indicates complete cyclization.
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Workup: Filter the mixture through a Celite pad to remove the PS−PPh3 oxide. Wash the pad with DCM (2 x 5 mL).
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Isolation: Concentrate the filtrate in vacuo to isolate the 3-phenethyl-imidazolidine-2,4-dione derivative.
Pharmacological Profiling & Assays
Recent literature highlights the potent antiproliferative activity of N3-phenethyl hydantoins, particularly against non-small cell lung cancer (NSCLC) lines like A549, driven by their ability to inhibit EGFR autophosphorylation and induce DNA damage ([4]).
In Vitro Cytotoxicity Assay (MTT Protocol)
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Causality: The MTT assay relies on the reduction of a tetrazolium salt to formazan by mitochondrial dehydrogenases in metabolically active cells. It provides a direct, quantifiable measure of cell viability following EGFR inhibition by the hydantoin derivatives.
Workflow:
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Seeding: Seed A549 cells in 96-well plates at a density of 5×103 cells/well in 100 µL RPMI-1640 medium (10% FBS). Incubate for 24 h at 37 °C, 5% CO2 .
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Treatment: Prepare serial dilutions of the N3-phenethyl hydantoin (0.1 to 100 µM) in DMSO (final DMSO concentration <0.5%). Treat cells for 72 h.
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Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 h to allow viable cells to form purple formazan crystals.
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Solubilization & Quantification: Remove the media, add 150 µL of DMSO to dissolve the crystals, and read absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.
Dual mechanism of action: EGFR inhibition and p53-mediated apoptosis.
Data Presentation
The table below summarizes the structure-activity relationship (SAR) data, demonstrating how the N3-phenethyl substitution optimizes both lipophilicity and antiproliferative efficacy compared to unsubstituted or shorter-chain derivatives.
Table 1: Physicochemical and Pharmacological Properties of Selected Hydantoins
| Compound | N3-Substituent | C5-Substituent | LogP (calc) | IC50 (A549, µM) | Synthetic Yield (%) |
| Phenytoin (Reference) | -H | 5,5-diphenyl | 2.47 | >100 | N/A |
| UPR1024 | -Phenethyl | (E)-5-p-OH-benzylidene | 3.82 | 12.5 | 82 |
| Derivative A | -Phenethyl | 5,5-diphenyl | 4.15 | 18.2 | 88 |
| Derivative B | -Benzyl | (E)-5-p-OH-benzylidene | 3.45 | 45.0 | 75 |
References
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Title: 5-Benzylidene-hydantoins: Synthesis and antiproliferative activity on A549 lung cancer cell line Source: European Journal of Medicinal Chemistry URL: [Link]
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Title: Synthesis of hydantoins from N-Boc protected amino acid derived amides using polymer-supported PPh3/CBr4 as a reagent Source: Journal of Heterocyclic Chemistry URL: [Link]
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Title: Versatile Access to Benzhydryl-Phenylureas through an Unexpected Rearrangement during Microwave-Enhanced Synthesis of Hydantoins Source: The Journal of Organic Chemistry URL: [Link]
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Title: Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold Source: Monatshefte Für Chemie - Chemical Monthly URL: [Link]
